Fmoc-Tyr-OPAC
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Overview
Description
Fmoc-Tyr-OPAC: is a derivative of tyrosine, a naturally occurring amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of tyrosine, and an orthogonal protecting group (OPAC) on the phenolic hydroxyl group. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable tool in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr-OPAC typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of tyrosine is protected using a suitable protecting group such as phenacyl.
Phosphorylation of the Hydroxyl Group: The phenolic hydroxyl group of tyrosine is phosphorylated using di-t-butyl N,N-diethylphosphoramidite in the presence of a catalyst like 1H-tetrazole.
Introduction of the Fmoc Group: The amino group of tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N-methylmorpholine (NMM).
Deprotection of the Carboxyl Group: The phenacyl protecting group is removed by zinc reduction in acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tyr-OPAC undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OPAC group can be selectively removed under acidic conditions.
Coupling Reactions: The deprotected amino group can participate in peptide bond formation using coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).
Phosphorylation Reactions: The phenolic hydroxyl group can be phosphorylated using phosphoramidites
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for OPAC removal.
Coupling: BOP, DIC, and N-hydroxybenzotriazole (HOBt).
Phosphorylation: Di-t-butyl N,N-diethylphosphoramidite and 1H-tetrazole
Major Products:
Deprotected Tyrosine Derivatives: Resulting from the removal of protecting groups.
Peptide Chains: Formed through coupling reactions with other amino acids.
Phosphorylated Tyrosine Derivatives: Resulting from phosphorylation reactions
Scientific Research Applications
Chemistry: Fmoc-Tyr-OPAC is widely used in solid-phase peptide synthesis (SPPS) for the preparation of phosphopeptides. These phosphopeptides are crucial for studying protein phosphorylation, a key regulatory mechanism in cellular processes .
Biology: In biological research, this compound is used to synthesize peptides that mimic phosphorylated proteins. These peptides are used to investigate signal transduction pathways and protein-protein interactions .
Medicine: Phosphopeptides synthesized using this compound are used in the development of diagnostic tools and therapeutic agents. They are employed in the study of diseases such as cancer, where protein phosphorylation plays a significant role .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to facilitate the selective introduction of phosphate groups makes it valuable for the development of targeted therapies .
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-Tyr-OPAC involves its role as a protected tyrosine derivative in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, while the OPAC group protects the phenolic hydroxyl group, allowing for selective deprotection and functionalization .
Molecular Targets and Pathways: this compound itself does not have direct biological targets. the peptides synthesized using this compound can target various proteins and enzymes involved in signal transduction pathways, such as kinases and phosphatases .
Comparison with Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr-OPAC but with a tert-butyl group protecting the phenolic hydroxyl group.
Fmoc-Tyr(PO3Bzl2)-OH: A derivative with benzyl groups protecting the phosphate group.
Fmoc-Tyr(PO3H2)-OH: A derivative with a free phosphate group
Uniqueness: this compound is unique due to its orthogonal protecting group strategy, which allows for selective deprotection and functionalization.
Properties
Molecular Formula |
C32H27NO6 |
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Molecular Weight |
521.6 g/mol |
IUPAC Name |
phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C32H27NO6/c34-23-16-14-21(15-17-23)18-29(31(36)38-20-30(35)22-8-2-1-3-9-22)33-32(37)39-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,34H,18-20H2,(H,33,37)/t29-/m0/s1 |
InChI Key |
FRAFYHPZVMXONI-LJAQVGFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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